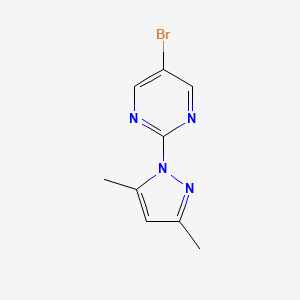

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(3,5-dimethylpyrazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4/c1-6-3-7(2)14(13-6)9-11-4-8(10)5-12-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXQPGDLXADLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 5 Bromo 2 3,5 Dimethyl 1h Pyrazol 1 Yl Pyrimidine

Synthetic Routes to 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

The construction of this specific pyrimidine-pyrazole system can be approached through several strategic pathways, each offering distinct advantages in terms of precursor availability, regioselectivity, and reaction conditions.

Direct Halogenation and Functionalization of Precursor Pyrimidine-Pyrazole Systems

One of the most direct methods to synthesize the title compound is through the electrophilic halogenation of the pre-formed 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine core. The pyrimidine (B1678525) ring, while generally considered electron-deficient, can be activated towards electrophilic substitution by the electron-donating nature of the pyrazole (B372694) substituent at the C2-position. The C5-position is particularly susceptible to halogenation.

The reaction typically involves treating the pyrimidine-pyrazole precursor with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. The regioselectivity for the C5-position is driven by the electronic properties of the heterocyclic system. While direct bromination of pyrimidine itself requires harsh conditions, the 2-pyrazolyl substituent facilitates the reaction at the C5-position. google.com

Cross-Coupling Reactions for Pyrazole Ring Formation onto Pyrimidine Scaffolds

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming the C-N bond between the pyrimidine and pyrazole rings. The Buchwald-Hartwig amination is a key reaction in this category, enabling the coupling of an amine (3,5-dimethyl-1H-pyrazole) with an aryl halide (a dihalopyrimidine).

A common strategy involves using a substrate like 5-bromo-2-chloropyrimidine. Under palladium catalysis, the more reactive C-Cl bond at the 2-position can be selectively coupled with 3,5-dimethyl-1H-pyrazole, leaving the C-Br bond at the 5-position intact for subsequent derivatization. nih.govrsc.orgdiva-portal.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Buchwald-Hartwig Coupling

This table illustrates typical conditions for the Buchwald-Hartwig reaction to form the pyrimidine-pyrazole linkage. Specific yields are dependent on the exact substrates and reaction parameters. nih.govmdpi.com

Condensation Reactions in the Synthesis of the Pyrimidine-Pyrazole Core

Condensation reactions offer a classical yet effective approach to building the heterocyclic core. These methods can be categorized into two main strategies: forming the pyrimidine ring onto a pyrazole precursor or vice-versa.

One prominent method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative to form the pyrazole ring, which is then elaborated. For instance, reacting 2-hydrazinopyrimidine (B184050) derivatives with diketones can yield 2-(pyrazol-1-yl)pyrimidines. researchgate.net Specifically, 5-bromo-2-hydrazinopyrimidine (B1271978) can be condensed with acetylacetone (B45752) (pentane-2,4-dione) to directly form the target molecule.

Alternatively, the pyrimidine ring can be constructed. A one-step synthesis of 5-bromo-2-substituted pyrimidines has been reported through the reaction of 2-bromomalonaldehyde (B19672) with amidine compounds. google.com By using 3,5-dimethyl-1H-pyrazole-1-carboxamidine as the N-C-N fragment, this approach could theoretically construct the desired scaffold in a single cyclization step.

Regioselective Synthesis Strategies for Related Pyrimidine-pyrazole Derivatives

Achieving the correct regiochemistry is a critical challenge in the synthesis of substituted pyrimidine-pyrazole systems. The substitution pattern on both rings is determined by the synthetic route chosen.

When synthesizing the pyrazole ring via condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, the regioselectivity is governed by the differential reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine. mdpi.com For symmetrical dicarbonyls like acetylacetone, this ambiguity is removed, leading to the formation of the 3,5-dimethylpyrazole (B48361) moiety.

In cross-coupling approaches, the regioselectivity is dictated by the relative reactivity of the leaving groups on the pyrimidine ring. For a substrate like 5-bromo-2-chloropyrimidine, the C-Cl bond is generally more susceptible to nucleophilic substitution and oxidative addition in palladium-catalyzed cycles than the C-Br bond, allowing for selective coupling at the C2-position. nih.gov

Green Chemistry Approaches in Pyrimidine-Pyrazole Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of pyrimidine and pyrazole derivatives has benefited from the application of green chemistry principles. nih.govresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

Key green techniques applicable to pyrimidine-pyrazole synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and often improve yields for both condensation and cross-coupling reactions. nih.gov

Solvent-free reactions or use of green solvents: Performing reactions under solvent-free conditions (e.g., grinding) or in environmentally friendly solvents like water or ionic liquids minimizes volatile organic compound (VOC) emissions. nih.govijprt.org

Catalysis: The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts, can reduce waste and the cost of synthesis. researchgate.net

These methods are being increasingly adopted to provide more sustainable routes to complex heterocyclic compounds. nih.govijprt.org

Derivatization and Analog Synthesis from this compound

The bromine atom at the C5-position of the title compound serves as a versatile functional handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrimidine-pyrazole core to generate libraries of analogs.

Common derivatization reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 5-bromopyrimidine (B23866) with various aryl or heteroaryl boronic acids or esters to form new C-C bonds. nih.govsemanticscholar.orgillinois.edu This is one of the most widely used methods for introducing aromatic diversity. researchgate.netmdpi.com

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the bromopyrimidine with terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org The resulting alkynes are themselves versatile intermediates for further transformations. rsc.org

Heck Coupling: This reaction forms C-C bonds by coupling the bromopyrimidine with alkenes.

Buchwald-Hartwig Amination: While used for the synthesis of the core, this reaction can also be employed to replace the C5-bromine with various amine nucleophiles, introducing nitrogen-based substituents.

Table 2: Examples of Cross-Coupling Reactions for Derivatization

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Aryl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl, Vinyl, Alkyl |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenyl |

| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃, BINAP, NaOtBu | Amino/Amido |

This table summarizes major cross-coupling reactions used to functionalize the C5-Br position, enabling the synthesis of a wide range of analogs.

These derivatization strategies underscore the value of this compound as a key intermediate in the development of new functional molecules.

Functional Group Interconversions on the Bromopyrimidine Moiety

The bromine atom at the 5-position of the pyrimidine ring is the most reactive site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide array of substituents, thereby allowing for the systematic exploration of the chemical space around this core structure.

Palladium-Catalyzed Cross-Coupling Reactions:

A predominant theme in the utilization of this compound is its participation in palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely employed to introduce new aryl and heteroaryl groups at the 5-position of the pyrimidine ring. By reacting this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base, a diverse library of derivatives can be synthesized. For instance, the coupling with 2-(tributylstannyl)pyridine (B98309) has been reported to yield the corresponding pyridinyl derivative.

Stille Coupling: The Stille reaction offers an alternative method for C-C bond formation. The coupling of this compound with organostannanes, such as 2-(tributylstannyl)pyridine, in the presence of a palladium catalyst like Pd(PPh₃)₄, has been successfully demonstrated.

Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the method of choice. This reaction involves the coupling of the parent bromopyrimidine with terminal alkynes, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method has been utilized to synthesize a variety of alkynyl-substituted pyrimidines, which can serve as precursors for more complex structures.

Below is a table summarizing representative examples of palladium-catalyzed cross-coupling reactions involving this compound.

| Coupling Partner | Catalyst | Product | Reference |

| 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-(pyridin-2-yl)pyrimidine | WO2007061735A2 |

| (4-Formylphenyl)boronic acid | Pd(PPh₃)₄ | 4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzaldehyde | WO2007061735A2 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-((trimethylsilyl)ethynyl)pyrimidine | WO2007061735A2 |

Modifications of the Pyrazole Ring Substituents (3,5-dimethyl)

While the bromopyrimidine moiety is the primary site of reactivity, the 3,5-dimethyl groups on the pyrazole ring also present opportunities for chemical modification. However, direct functionalization of these methyl groups on the fully assembled this compound scaffold is not widely reported in the literature. Such transformations are generally challenging due to the relative inertness of C(sp³)-H bonds.

Most synthetic strategies involve the use of pre-functionalized pyrazole precursors before the coupling to the pyrimidine ring. Nevertheless, some general reactions of 3,5-dimethylpyrazoles could potentially be applied, although their feasibility on the target compound remains to be demonstrated.

Vilsmeier-Haack Formylation: N-substituted 3,5-dimethylpyrazoles can undergo electrophilic substitution at the 4-position of the pyrazole ring. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, can introduce a formyl group at this position. However, this reaction has been shown to be unsuccessful on 3,5-dimethyl-1H-pyrazole itself, requiring an N-substituent for the reaction to proceed.

Oxidation and Further Derivatization: It is conceivable that the methyl groups could be oxidized to carboxylic acids under harsh conditions, which could then be converted into other functional groups such as esters or amides. However, the stability of the pyrimidine ring under such conditions would be a significant concern.

The lack of reported modifications of the 3,5-dimethyl groups on the title compound suggests that synthetic efforts have predominantly focused on the more facile functionalization of the bromopyrimidine ring.

Synthesis of Novel Hybrid Scaffolds Incorporating the this compound Framework

The term "hybrid scaffolds" in medicinal chemistry refers to molecules that are designed by combining two or more pharmacophores, with the aim of achieving a synergistic effect, improved potency, or a more desirable pharmacokinetic profile. This compound is an excellent starting material for the synthesis of such hybrid molecules, as the bromo-substituent can be readily replaced with a variety of other molecular fragments through the cross-coupling reactions discussed previously.

The resulting compounds, which incorporate the pyrazolyl-pyrimidine core linked to another pharmacophoric group, can be considered novel hybrid scaffolds. For example, the Suzuki-Miyaura coupling of this compound with boronic acids containing other heterocyclic rings can lead to the formation of complex, multi-functionalized molecules with potential applications in drug discovery.

The table below presents examples of novel hybrid scaffolds synthesized from this compound, highlighting the diversity of structures that can be accessed from this versatile building block.

| Starting Material | Reaction Type | Coupled Fragment | Resulting Hybrid Scaffold |

| This compound | Suzuki-Miyaura | 4-Pyridinylboronic acid | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-(pyridin-4-yl)pyrimidine |

| This compound | Stille Coupling | 2-(Tributylstannyl)thiazole | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-(thiazol-2-yl)pyrimidine |

| This compound | Sonogashira | Phenylacetylene | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-(phenylethynyl)pyrimidine |

The synthesis of these hybrid molecules underscores the importance of this compound as a key intermediate in the development of new chemical entities with tailored properties. The ability to readily diversify the structure at the 5-position of the pyrimidine ring provides a powerful tool for chemists to fine-tune the biological activity and physicochemical properties of the resulting compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 3,5 Dimethyl 1h Pyrazol 1 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, both ¹H and ¹³C NMR would provide crucial information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) and pyrazole (B372694) rings, as well as the methyl groups.

Pyrimidine Ring Protons: The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, typically between δ 8.0 and 9.0 ppm. The proton at the 4-position and the proton at the 6-position would likely have slightly different chemical shifts due to their proximity to the bromine atom and the pyrazolyl substituent.

Pyrazole Ring Proton: The single proton on the pyrazole ring (at the 4-position) would also appear as a singlet, likely in the region of δ 6.0-6.5 ppm.

Methyl Protons: The two methyl groups attached to the pyrazole ring are chemically distinct and would therefore be expected to produce two separate singlets, each integrating to three protons. These signals would appear in the upfield region, typically between δ 2.0 and 3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information about the carbon framework of the molecule.

Pyrimidine Ring Carbons: The pyrimidine ring contains four carbon atoms. The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronegativity. The other three carbons (C2, C4, and C6) would also have characteristic chemical shifts in the aromatic region (typically δ 150-170 ppm).

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring would also resonate in the aromatic/heteroaromatic region. The two carbons bearing the methyl groups (C3 and C5) would be distinct from the carbon at the 4-position.

Methyl Carbons: The two methyl carbons would appear as sharp signals in the upfield region of the spectrum (typically δ 10-20 ppm).

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrimidine-H4/H6 | 8.5 - 9.0 (two singlets) | 155 - 165 |

| Pyrazole-H4 | 6.0 - 6.5 (singlet) | 105 - 115 |

| Pyrazole-CH₃ | 2.2 - 2.8 (two singlets) | 10 - 15 |

| Pyrimidine-C2 | - | 160 - 170 |

| Pyrimidine-C5 | - | 110 - 120 |

| Pyrazole-C3/C5 | - | 140 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₉BrN₄), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

The expected molecular weight is approximately 268 g/mol for the ⁷⁹Br isotope and 270 g/mol for the ⁸¹Br isotope. The mass spectrum would also reveal fragmentation patterns that can help to confirm the structure. Common fragmentation pathways would likely involve the loss of the bromine atom, methyl groups, or cleavage of the bond between the pyrimidine and pyrazole rings.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Description |

| [M]⁺ | 268/270 | Molecular ion peak with bromine isotopic pattern |

| [M-Br]⁺ | 189 | Loss of a bromine atom |

| [M-CH₃]⁺ | 253/255 | Loss of a methyl group |

| [C₅H₇N₂]⁺ | 95 | 3,5-dimethyl-1H-pyrazole fragment |

| [C₄H₂BrN₂]⁺ | 173/175 | 5-bromopyrimidine (B23866) fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds within the pyrimidine and pyrazole rings, as well as the C-H bonds of the methyl groups.

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds on the aromatic rings.

C-H Stretching (Methyl): Absorptions just below 3000 cm⁻¹ would be indicative of the C-H stretching vibrations of the methyl groups.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the heterocyclic rings would appear in the region of 1400-1650 cm⁻¹.

C-Br Stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹, would be characteristic of the C-Br stretching vibration.

Expected Infrared Spectroscopy Data:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3000 - 3100 | Aromatic C-H Stretch |

| 2850 - 2980 | Aliphatic C-H Stretch (Methyl) |

| 1400 - 1650 | C=C and C=N Aromatic Ring Stretch |

| 1350 - 1470 | C-H Bend (Methyl) |

| 500 - 600 | C-Br Stretch |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Based on related structures, it is anticipated that the dihedral angle between the pyrimidine and pyrazole rings would be relatively small, indicating a near-coplanar arrangement. The bromine atom would lie in the plane of the pyrimidine ring. Intermolecular interactions, such as π-π stacking or halogen bonding, could also be expected to play a role in the crystal packing.

Advanced Spectroscopic Techniques for Isomeric Distinction and Purity Assessment

Distinguishing between isomers and assessing the purity of a synthesized compound are critical aspects of chemical analysis. For this compound, several advanced spectroscopic techniques could be employed.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals, thus confirming the connectivity of the atoms and distinguishing it from potential isomers, such as those with different substitution patterns on the pyrazole ring.

High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is a powerful tool for assessing the purity of the compound. A single sharp peak would indicate a high degree of purity.

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the purity of a crystalline solid. A sharp melting endotherm is indicative of a pure compound.

Theoretical and Computational Investigations of 5 Bromo 2 3,5 Dimethyl 1h Pyrazol 1 Yl Pyrimidine

Quantum Chemical Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of novel compounds. By examining analogs, we can infer the characteristics of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine.

The electronic structure of a molecule is fundamental to its reactivity. For pyrimidine (B1678525) derivatives, DFT calculations have been used to determine key electronic properties. samipubco.comechemcom.com The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are critical in predicting how a molecule will interact with other chemical species.

For pyrimidine-containing compounds, the nitrogen atoms of the pyrimidine ring are typically the most electronegative centers, creating regions of negative electrostatic potential. dergipark.org.tr These sites are prone to electrophilic attack. Conversely, the bromine atom at the 5-position of the pyrimidine ring is expected to draw electron density, potentially influencing the reactivity of the ring.

Table 1: Representative Quantum Chemical Descriptors for Related Pyrimidine Derivatives

| Compound/Derivative Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Tetrahydropyrimidine-5-carboxylate derivatives | DFT/B3LYP | Varies | Varies | ~4.5 - 5.0 |

| 5-benzoyl-tetrahydropyrimidine derivatives | DFT/B3LYP/6-31G(d,p) | Varies | Varies | Varies |

Note: The data in this table is illustrative and based on findings for structurally related classes of compounds, not the specific title compound.

The three-dimensional structure of this compound is determined by the rotational freedom around the C-N bond connecting the pyrimidine and pyrazole (B372694) rings. Computational studies on similar bicyclic heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have shown that different conformations can exist with varying energies. mdpi.com

DFT calculations can accurately predict spectroscopic properties, which are invaluable for the characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts for pyrimidine and pyrazole derivatives have shown good correlation with experimental data. nih.govnih.gov For this compound, the protons on the pyrimidine ring are expected to be influenced by the bromine atom and the pyrazolyl substituent. The protons of the two methyl groups on the pyrazole ring would likely appear as distinct singlets in the 1H NMR spectrum. The chemical shifts of the pyrimidine ring carbons would be significantly affected by the electronegative nitrogen atoms and the bromine substituent.

IR Vibrational Frequencies: Predicted IR spectra for pyrimidine derivatives show characteristic vibrational modes for C-H, C=N, and C=C stretching within the aromatic rings. tandfonline.comcore.ac.uk For the title compound, one would expect to observe characteristic peaks corresponding to the vibrations of the pyrimidine and pyrazole rings, as well as the C-Br stretching frequency. Computational studies on related structures can aid in the assignment of these vibrational modes. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule might interact with a biological target, such as a protein or enzyme. While no specific docking studies for this compound have been reported, the extensive research on related pyrazole and pyrimidine derivatives provides a strong basis for predicting its potential as a biologically active agent. connectjournals.comnih.gov

Pyrazolo[1,5-a]pyrimidine (B1248293) and related pyrazole-containing scaffolds are known to be inhibitors of various protein kinases, which are important targets in cancer therapy. nih.govtpcj.org Molecular docking studies on these compounds have revealed key interactions within the ATP-binding site of kinases. These interactions often involve hydrogen bonds with backbone residues of the hinge region and hydrophobic interactions with other residues in the binding pocket.

Given its structure, this compound could potentially act as a kinase inhibitor. The nitrogen atoms of the pyrimidine and pyrazole rings can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The bromine atom could also form halogen bonds with the protein, a type of interaction that is increasingly recognized for its importance in ligand-protein binding.

The binding affinity of a ligand to its target is a measure of the strength of their interaction. Docking programs can estimate this affinity, often expressed as a docking score or binding energy. For a series of pyrimidine-integrated pyrazoles, docking studies against B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein, have shown significant binding affinities. connectjournals.com

A hypothetical docking of this compound into a kinase active site would likely show the pyrazolyl-pyrimidine core occupying a central position, with the substituents making specific contacts with the surrounding amino acids. The binding mode would be influenced by the conformational flexibility of the molecule and the specific topology of the protein's binding site.

Table 2: Examples of Docking Studies on Related Pyrazole and Pyrimidine Derivatives

| Compound Class | Protein Target | Key Predicted Interactions |

| Pyrazole-containing hydrazinyl pyrimidines | Mycobacterium tuberculosis protein (PDB ID: 5V3Y) | Favorable binding affinities |

| Pyrimidine integrated pyrazoles | B-cell lymphoma 2 (BCL-2) | Significant binding affinity (-9.1 kcal/mol for one derivative) |

| Pyrazolo[1,5-a]pyrimidines | Cyclin-dependent kinases (CDK2, CDK9) | Inhibition of CDK enzymes |

Note: This table presents findings from studies on related compound classes to illustrate the potential for ligand-protein interactions.

Computational Approaches for Target Identification and Validation

The initial and most critical step in drug discovery is the identification and validation of a biological target. researchgate.net Computational approaches have revolutionized this process by enabling rapid and cost-effective screening of potential targets for a given compound. researchgate.netnih.gov For a molecule like this compound, a variety of in silico techniques can be employed to predict its biological targets.

One common approach is reverse docking , where the compound is docked against a large library of known protein structures. This method can identify proteins that have a high binding affinity for the ligand, suggesting they may be biological targets. The docking scores and binding poses from these simulations can provide a preliminary list of potential protein targets for further investigation.

Another powerful technique is pharmacophore modeling . A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. By comparing the pharmacophore of this compound with established pharmacophore models for various targets, potential protein interactions can be identified. For instance, a pharmacophore hypothesis (DHHRR_1) was instrumental in identifying key features for the activity of pyrazole analogs against TRAP1 kinase. mdpi.comnih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to predict the biological activity of a compound based on its physicochemical properties. mdpi.comscispace.com By developing 3D-QSAR models for a series of pyrimidine-pyrazole analogs, researchers can identify the structural features that are crucial for their activity against specific targets. scispace.comnih.gov These models can then be used to predict the potential targets of this compound.

The table below illustrates a hypothetical outcome of a computational target identification study for this compound, showcasing potential protein targets and the computational methods used for their prediction.

| Predicted Protein Target | Computational Method | Key Findings |

| Cyclin-Dependent Kinase 2 (CDK2) | Reverse Docking | High docking score, interactions with key hinge region residues. nih.gov |

| Polo-Like Kinase 1 (PLK1) | Pharmacophore Modeling | Fit to a known PLK1 inhibitor pharmacophore model. nih.gov |

| Dihydrofolate Reductase (DHFR) | 3D-QSAR | Predicted high inhibitory activity based on the developed model. acs.org |

| Tumor necrosis factor (TNF) receptor associated protein 1 (TRAP1) | Virtual Screening | Identified as a potential hit from a library of pyrazole analogs. scispace.com |

These computational predictions require experimental validation to confirm the biological activity and establish a definitive mechanism of action.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Once a potential target is identified, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.comnih.gov These simulations provide valuable insights into the conformational stability of the complex and the dynamics of the interactions between the ligand and the protein. mdpi.com

For the this compound-protein complex, an MD simulation would typically be run for several nanoseconds to observe the system's behavior. mdpi.com Key parameters analyzed during the simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. mdpi.com A stable RMSD suggests that the ligand remains bound in the active site in a consistent manner.

The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can also be analyzed to identify regions of the protein that become more or less flexible upon ligand binding. This information can be crucial for understanding the allosteric effects of the ligand.

Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's active site. nih.gov The persistence of these interactions throughout the simulation provides evidence for a stable binding mode. In a study of pyrazolo[3,4-d]pyrimidine derivatives, MD simulations were used to validate docking results and confirm the stability of the ligand-protein complexes. nih.gov

The following table presents a hypothetical summary of results from an MD simulation of this compound bound to a target kinase.

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 200 ns | Sufficient time to observe system equilibration and stability. mdpi.com |

| Average Ligand RMSD | 0.15 nm | Indicates stable binding of the ligand within the active site. mdpi.com |

| Key H-Bond Interactions | Maintained >80% of simulation | Strong and stable hydrogen bonding with hinge region residues. |

| Key Residue RMSF | Low fluctuation in binding site | Suggests a rigid and well-defined binding pocket. |

These simulations provide a dynamic picture of the binding event, complementing the static information obtained from docking studies.

Structure-Based and Ligand-Based Drug Design Principles Applied to Pyrimidine-Pyrazole Systems

Both structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful strategies for the optimization of lead compounds like this compound.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein. nih.gov If the crystal structure of the target protein is available, molecular docking can be used to predict the binding mode of this compound. acs.org This information is invaluable for designing modifications to the molecule that can enhance its binding affinity and selectivity. For example, by observing the interactions of the pyrimidine and pyrazole rings within the active site, medicinal chemists can propose substitutions on these rings to form additional favorable interactions. In the design of pyrimidine-based pyrazoles as CDK2 inhibitors, docking was used to select compounds with good score values and encouraging interactions for synthesis. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the structure of the target protein is unknown. nih.gov This approach utilizes the information from a set of known active and inactive molecules to develop a model that can predict the activity of new compounds. Pharmacophore modeling and 3D-QSAR are common LBDD techniques. nih.gov For the pyrimidine-pyrazole scaffold, a pharmacophore model could be developed based on a series of analogs with known activities. This model would highlight the key chemical features required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. Novel pyrazole-based derivatives have been designed using a ligand-based approach to create selective and potent COX-2 inhibitors. nih.gov

The table below outlines the application of these design principles to the optimization of this compound.

| Design Principle | Application to this compound | Expected Outcome |

| Structure-Based Drug Design | Docking into the active site of a known kinase to identify key interactions. | Design of new derivatives with improved binding affinity and selectivity. nih.gov |

| Ligand-Based Drug Design | Development of a 3D-QSAR model based on a series of pyrimidine-pyrazole analogs. | Prediction of the activity of new analogs and guidance for synthetic efforts. nih.gov |

Through the iterative application of these computational design principles, coupled with chemical synthesis and biological evaluation, the therapeutic potential of this compound and related pyrimidine-pyrazole systems can be systematically explored and optimized.

Preclinical Biological Activity and Mechanistic Studies of 5 Bromo 2 3,5 Dimethyl 1h Pyrazol 1 Yl Pyrimidine

Anticancer Research Modalities

The potential of chemical compounds to combat cancer is a primary focus of preclinical research. This involves a multi-faceted approach, from initial screenings on cancer cell lines to in-depth mechanistic studies and in vivo models.

Inhibition of Cellular Proliferation in Cancer Cell Lines

A fundamental step in anticancer drug discovery is the evaluation of a compound's ability to inhibit the growth of cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.

Despite a broad interest in pyrimidine (B1678525) derivatives for their antiproliferative effects, specific data, including IC50 values for 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine against any human cancer cell lines, have not been reported in the available scientific literature.

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

Understanding how a compound affects fundamental cellular processes such as programmed cell death (apoptosis) and the cell division cycle is crucial. Many effective anticancer agents function by inducing apoptosis in malignant cells or by arresting the cell cycle to prevent their proliferation.

Currently, there are no published studies that specifically detail the mechanisms of apoptosis induction or the modulation of cell cycle progression by this compound.

Targeting Specific Oncogenic Pathways and Kinases (e.g., EGFR, PI3K, CDKs, Tubulin)

Modern cancer research often focuses on targeted therapies that interfere with specific molecules, known as oncogenic pathways and kinases, which are crucial for cancer cell growth and survival. Common targets include the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Cyclin-Dependent Kinases (CDKs), and tubulin.

There is no available research that identifies the specific oncogenic pathways or kinases targeted by this compound.

Preclinical In Vivo Efficacy in Xenograft Models

To assess a compound's potential therapeutic effect in a living organism, preclinical in vivo studies are conducted. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a common method to evaluate the efficacy of an anticancer agent.

No data from preclinical in vivo studies in xenograft models for this compound have been published.

Synergistic Effects with Established Anticancer Agents

Combination therapy, where a novel compound is used alongside existing anticancer drugs, is a strategy to enhance treatment efficacy and overcome drug resistance. Investigating potential synergistic effects is an important aspect of preclinical development.

There is no information available in the scientific literature regarding studies on the synergistic effects of this compound with other established anticancer agents.

Antimicrobial Investigation

In addition to anticancer research, the antimicrobial properties of new chemical entities are also a significant area of investigation, addressing the ongoing challenge of infectious diseases.

There are currently no published scientific reports detailing the investigation of this compound for any antimicrobial activity.

Based on the available research, a comprehensive article on the preclinical biological activity of the specific chemical compound This compound cannot be generated.

Extensive searches for scientific literature detailing the antibacterial, antifungal, antiprotozoal, or antiviral activities of this particular compound have not yielded specific results. The current body of scientific publications does not appear to contain studies that have evaluated "this compound" for these biological properties.

While research exists for structurally related compounds containing pyrazole (B372694) and pyrimidine motifs, the strict requirement to focus solely on "this compound" prevents the inclusion of that data. Information on other pyrazole derivatives or different substituted pyrimidines would not be representative of the specific compound and would violate the core instruction of this task.

Therefore, the requested article with its detailed outline on the preclinical biological activity and mechanistic studies of "this compound" cannot be provided at this time due to a lack of available scientific data.

Anti-inflammatory and Immunomodulatory Profiling

The foundational scaffolds of this compound, namely pyrazole and pyrimidine, are prominent in medicinal chemistry due to their wide range of pharmacological effects, including significant anti-inflammatory properties. semanticscholar.orgbanglajol.info Derivatives of these heterocyclic systems have been extensively explored for their ability to modulate inflammatory responses.

Inhibition of Inflammatory Mediators (e.g., COX, TNF-α, IL-6)

A primary strategy in inflammation therapy involves the inhibition of key inflammatory mediators. nih.gov Pyrazole and pyrimidine derivatives have demonstrated notable success as inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins. semanticscholar.orgnih.gov Numerous studies have reported pyrazole-containing compounds as potent and selective inhibitors of COX-2 over COX-1, an attribute that may be associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.govtandfonline.comnih.gov

Similarly, pyrimidine derivatives have been identified as selective COX-2 inhibitors. nih.govmdpi.com Certain pyrimidine-5-carbonitrile derivatives, for instance, have shown potent and selective COX-2 inhibition comparable to the reference drug celecoxib. nih.govtandfonline.com Beyond COX enzymes, some diaryl pyrazole derivatives have been evaluated for their ability to reduce other inflammatory markers, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). semanticscholar.orgmdpi.com

While extensive research highlights the anti-inflammatory potential of the pyrazole and pyrimidine scaffolds, specific studies detailing the inhibitory activity of this compound against COX, TNF-α, or IL-6 are not prominently available in the reviewed literature. The activity of structurally related compounds suggests this would be a promising area for future investigation.

Table 1: COX-2 Inhibitory Activity of Selected Pyrazole and Pyrimidine Derivatives

Modulation of Signaling Pathways in Inflammatory Responses

The anti-inflammatory effects of pyrazole and pyrimidine derivatives can also be attributed to their modulation of intracellular signaling pathways. A key pathway in inflammation is the nuclear factor-kappa B (NF-κB) system, which controls the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. tandfonline.com Some research suggests that the mechanism of action for certain anti-inflammatory compounds involves the suppression of NF-κB activation, leading to a downstream reduction in the expression of these inflammatory mediators. tandfonline.com However, specific mechanistic studies to determine if this compound modulates the NF-κB or other inflammatory signaling pathways have not been identified.

Other Preclinical Biological Activities

Beyond inflammation, the chemical architecture of this compound suggests potential in other therapeutic domains, including metabolic disorders and neuropharmacology.

Antidiabetic Potential through Enzyme Inhibition (e.g., DPP-4)

Inhibitors of dipeptidyl peptidase-4 (DPP-4) are an established class of oral anti-hyperglycemic agents for the management of type 2 diabetes. dntb.gov.uamdpi.comnih.gov The DPP-4 enzyme is responsible for the inactivation of incretin (B1656795) hormones, which play a vital role in glucose homeostasis. nih.gov The pyrimidine scaffold is a component of several known DPP-4 inhibitors. nih.gov Research into novel DPP-4 inhibitors has explored various pyrimidine and pyrazole-containing molecules, with some demonstrating high inhibitory potency. researchgate.netrsc.org For example, a tetrazolo[1,5-a]pyrimidine (B1219648) derivative was reported to have a high in vitro activity with an IC₅₀ value of 14 nM. researchgate.net Although these findings underscore the potential of related heterocyclic systems in diabetes treatment, the specific DPP-4 inhibitory activity of this compound has not been reported.

Table 2: DPP-4 Inhibitory Activity of Selected Heterocyclic Compounds

Neuropharmacological Activities (e.g., Antianxiety, Antidepressant)

Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293), a class of compounds structurally related to the title compound, have been investigated for their effects on the central nervous system. Notably, a study on 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines identified compounds with significant antianxiety properties. nih.gov The 3-bromo derivative, in particular, demonstrated an anxiolytic effect in animal models that was comparable to clinically used benzodiazepines like diazepam. nih.gov A remarkable finding was that this compound did not potentiate the CNS depressant effects of ethanol (B145695) or barbiturates, a common side effect of benzodiazepines. nih.gov Other related heterocyclic structures have also been shown to possess antidepressant properties in preclinical models. nih.gov These findings suggest that this compound could be a candidate for neuropharmacological screening, although direct evidence of its activity is currently lacking.

Antioxidant Capacity Assessment

Many diseases are associated with oxidative stress caused by an imbalance of free radicals and antioxidants. researchgate.net Heterocyclic compounds, including pyrazole and pyrimidine derivatives, are often evaluated for their antioxidant potential. banglajol.infonih.govmdpi.com The antioxidant capacity of these compounds is frequently assessed using in vitro methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. banglajol.infobanglajol.info Studies on various pyrazolo[1,5-a]pyrimidine derivatives have demonstrated their ability to scavenge free radicals and exhibit antioxidant activity. nih.gov For example, one such derivative showed a DPPH scavenging IC₅₀ value of 18.77 µg/ml. nih.gov While the pyrazole and pyrimidine cores are associated with antioxidant activity, the specific antioxidant capacity of this compound has not been specifically determined. researchgate.netresearchgate.net

Table 3: Antioxidant Activity of Selected Pyrazole Derivatives

Structure Activity Relationship Sar Studies of Pyrimidine Pyrazole Derivatives, Including Insights for 5 Bromo 2 3,5 Dimethyl 1h Pyrazol 1 Yl Pyrimidine

Impact of Substituents on the Pyrimidine (B1678525) Ring on Biological Efficacy

The pyrimidine ring is a critical scaffold in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. scilit.com Modifications at various positions can influence the compound's potency, selectivity, and pharmacokinetic properties.

For pyrimidine-pyrazole systems, the nature of substituents at positions 4, 5, and 6 of the pyrimidine ring significantly modulates their therapeutic potential. SAR studies on various pyrimidine derivatives have shown that introducing different functional groups can lead to a broad spectrum of pharmacological activities. rsc.org For instance, in a series of 2-anilino-4-(thiazol-5-yl)pyrimidines, which share a similar 2-substituted pyrimidine core, the introduction of groups at the C5-position of the pyrimidine was found to be crucial for potency and selectivity as Cyclin-Dependent Kinase 9 (CDK9) inhibitors.

Halogenation at the C5 position, as seen with the bromine atom in the title compound, is a common strategy in drug design. 5-halopyrimidines are known to possess anticancer and antiviral properties. researchgate.net The presence of a halogen can increase the compound's lipophilicity, potentially enhancing membrane permeability and cell uptake. Furthermore, halogens can form halogen bonds, which are specific non-covalent interactions that can contribute to the binding affinity of a ligand to its biological target. Studies have demonstrated that the presence of halogen groups like chloro, nitro, and fluoro on an associated phenyl ring can increase the antibacterial activity of pyrimidine derivatives. rsc.org

| Position on Pyrimidine Ring | Type of Substituent | General Impact on Biological Activity | Potential Rationale |

|---|---|---|---|

| C2 | Heterocyclic Rings (e.g., Pyrazole) | Primary determinant of target interaction and core activity. | Acts as a key pharmacophore, often mimicking endogenous ligands like purines. |

| C4/C6 | Aryl or Alkyl Groups | Can influence potency and selectivity. | Fills hydrophobic pockets in the target's binding site. |

| C5 | Halogens (e.g., -Br, -Cl) | Often enhances potency; can confer anticancer, antiviral, or antimicrobial properties. researchgate.net | Increases lipophilicity, forms halogen bonds, alters electronic properties. |

| C5 | Small Alkyl Groups | May provide favorable steric interactions. | Optimizes fit within the binding pocket. |

Influence of Pyrazole (B372694) Ring Substituents on Target Interaction and Activity

The pyrazole moiety serves as a vital component, often acting as a bioisostere for other aromatic rings and contributing significantly to the binding with biological targets. The substitution pattern on the pyrazole ring, particularly at the C3 and C5 positions, is critical for defining the compound's activity and selectivity. nih.gov

In the case of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, the two methyl groups at the C3 and C5 positions of the pyrazole ring play a significant role. Research on antitubercular 2-pyrazolylpyrimidinones has highlighted the critical nature of having appropriate substituents on the pyrazole moiety to maintain biological activity. nih.gov In that study, replacing a substituted pyrazole with an unsubstituted one led to a considerable loss of potency. nih.gov

The methyl groups can provide several advantages:

Steric Influence : They can orient the pyrazole ring within a binding pocket to achieve optimal interactions.

Hydrophobic Interactions : The methyl groups can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the target protein, thereby increasing binding affinity.

Selectivity : The size and position of these alkyl groups can be crucial for selectivity. For instance, in the development of kinase inhibitors, an ortho substitution on a pyrazole ring proved important for selectivity over different kinase isoforms.

Studies on pyrazole-containing kinase inhibitors have shown that the pyrazole ring itself can form important π–π interactions with aromatic residues of the target protein, and substituents can fine-tune these interactions. uomisan.edu.iq The loss of a substituent on the pyrazole ring can lead to a loss of selective inhibition, underscoring the importance of these groups. uomisan.edu.iq

| Position on Pyrazole Ring | Substituent | Observed Influence on Activity | Example from Literature |

|---|---|---|---|

| C3/C5 | Unsubstituted (-H) | Significant loss of potency compared to substituted analogues. nih.gov | Antitubercular pyrazolylpyrimidinones. nih.gov |

| C3/C5 | Small Alkyl (e.g., -CH₃) | Often essential for maintaining or enhancing potency and selectivity. | Kinase inhibitors, where methyl groups contribute to hydrophobic interactions. |

| C3/C5 | Bulky Alkyl (e.g., Ethyl, Phenyl) | Tolerated in some cases, but may lead to a decrease in the selectivity index. nih.gov | Antitubercular pyrazolylpyrimidinones. nih.gov |

| C5 | Polar Groups (e.g., -NH₂, -NHAc) | Can be used to modulate solubility and interactions, but may not always improve the selectivity index. nih.gov | Antitubercular pyrazolylpyrimidinones. nih.gov |

Role of the Bromine Atom in Biological Activity and Reactivity

The bromine atom at the C5 position of the pyrimidine ring is not merely a passive substituent. Halogen atoms, particularly bromine and chlorine, are frequently incorporated into bioactive molecules to enhance their efficacy. The C5 position of pyrimidines is electronically susceptible to substitution, making it a common site for modification. nih.gov

The key roles of the bromine atom can be summarized as follows:

Enhancement of Potency : 5-halopyrimidines are a subclass of modified nucleosides noted for their anticancer and antiviral activities. researchgate.net The bromine atom can increase the potency of the molecule by participating in halogen bonding with electron-donating atoms like oxygen or nitrogen in the active site of a target protein.

Metabolic Stability : Halogenation can sometimes block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound in biological systems.

Electronic Effects : The electron-withdrawing nature of bromine alters the electron distribution of the pyrimidine ring, which can influence its reactivity and its ability to participate in key interactions like π-stacking with the target protein.

In studies of pyrimidine derivatives with antimicrobial activity, the presence of a bromo substituent has been associated with appreciable activity against bacterial strains like E. coli. rsc.org

Conformational Requirements for Optimal Biological Engagement

The three-dimensional arrangement of the pyrimidine and pyrazole rings relative to each other is a crucial factor for effective interaction with a biological target. The linkage between the two rings allows for rotational freedom, and the molecule must adopt a specific, low-energy conformation to fit optimally into the binding site of a protein.

Computational chemistry, including molecular docking and molecular dynamics, is often employed to understand these conformational preferences. nih.gov For pyrimidine-pyrazole and related bicyclic systems, the planarity or near-planarity of the heterocyclic core is often a key feature for activity. researchgate.net This planarity facilitates stacking interactions with aromatic amino acid residues in the target's active site.

Studies on bioactive pyrazolo[3,4-d]pyrimidine derivatives have identified the existence of different conformational polymorphs, where the orientation of substituents can differ due to crystal packing forces. mdpi.comsunway.edu.my This highlights that the molecule is flexible and that its final, biologically active conformation is determined by its interactions with the target. The dihedral angle between the pyrimidine and pyrazole rings is a critical parameter. An optimal angle allows other key functional groups, like the bromine atom and the pyrazole methyl groups, to be positioned correctly for essential binding interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts.

Development of SAR Models for Future Compound Design

To systematically guide the design of new, more potent pyrimidine-pyrazole derivatives, researchers often develop Quantitative Structure-Activity Relationship (QSAR) models. These computational models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

Different QSAR approaches have been applied to pyrimidine-pyrazole and related scaffolds:

2D-QSAR : These models correlate biological activity with 2D descriptors like molecular weight, lipophilicity (logP), and topological indices. They are useful for identifying general trends within a class of compounds. ias.ac.in

3D-QSAR : Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models. These models provide contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. This gives direct insight into how to modify the structure to improve efficacy.

4D-QSAR : This approach extends 3D-QSAR by also considering different conformations and alignments of the molecules, providing a more dynamic picture of the ligand-receptor interaction.

For pyrimidine and pyrazole derivatives, QSAR studies have successfully created predictive models for activities such as CDK2 inhibition. nih.gov These models highlight the key structural features required for potent inhibition and can be used to virtually screen new designs before undertaking their chemical synthesis, thereby accelerating the drug discovery process. nih.gov The development of such models for 2-(pyrazol-1-yl)pyrimidine scaffolds would be invaluable for optimizing the substituents on both the pyrimidine and pyrazole rings for future compound design.

Analytical Method Development for Research Applications of 5 Bromo 2 3,5 Dimethyl 1h Pyrazol 1 Yl Pyrimidine

Chromatographic Methods (HPLC, LC-MS) for Purity Assessment and Quantification in Preclinical Samples

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of pharmaceutical compounds. rroij.comresearchgate.net These methods provide the high resolution and sensitivity required for assessing the purity of the bulk compound and for quantifying it in complex biological matrices, such as plasma, which is crucial for pharmacokinetic studies. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method with UV detection is the primary choice for purity assessment and routine analysis. The development of such a method for 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine would involve a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any process-related impurities or potential degradants. researchgate.net Key parameters to optimize include the column, mobile phase composition, flow rate, and column temperature. Given the heterocyclic nature of the compound, a C18 column is a common starting point for method development. researchgate.net

Illustrative HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 30% B2-10 min: 30% to 90% B10-12 min: 90% B12-13 min: 90% to 30% B13-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 265 nm |

| Injection Vol. | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For quantifying low concentrations of this compound in preclinical samples like dog plasma, an LC-MS/MS method is developed for its superior sensitivity and selectivity. nih.govresearchgate.net Sample preparation typically involves a simple protein precipitation step followed by chromatographic separation and detection by a tandem mass spectrometer. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high specificity.

The development process involves optimizing the mass spectrometry parameters by infusing a standard solution of the compound to identify the precursor ion and the most stable, abundant product ions.

Hypothetical LC-MS/MS MRM Parameters:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 267.0 | 187.1 | 150 | 25 |

This method would be validated for linearity, accuracy, precision, and recovery according to regulatory guidelines to ensure its suitability for pharmacokinetic analysis. nih.gov The linear range for such an assay could be established, for example, from 5 to 5000 ng/mL in plasma. researchgate.net

Electrochemical Methods for Compound Detection

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. Pyrimidine (B1678525) and pyrazole (B372694) moieties are known to be electrochemically active, allowing their properties to be investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods can be used to understand the redox behavior of this compound, which can be harnessed for developing a quantitative analytical method or a specialized detector.

The development process would involve:

Selection of an appropriate working electrode: Glassy carbon or boron-doped diamond electrodes are common choices.

Optimization of the supporting electrolyte: The pH and composition of the buffer solution are critical and can significantly influence the electrochemical response.

Scanning potential ranges: CV is used to identify the oxidation and/or reduction potentials of the compound.

Method optimization: For quantitative purposes, DPV parameters such as pulse amplitude and scan rate are optimized to maximize sensitivity.

A study of related pyrimidine derivatives has shown that oxidation potentials can be observed, often corresponding to irreversible or diffusion-controlled processes at the electrode surface. This intrinsic electroactivity can be used as the basis for a highly sensitive detection method, potentially coupled with a separation technique like HPLC.

Spectrophotometric Techniques for Concentration Determination

UV-Visible spectrophotometry is a simple, rapid, and widely available technique for determining the concentration of chromophoric compounds in solution. nih.gov The fused aromatic ring system of pyrazole and pyrimidine in this compound imparts significant UV absorbance. rsc.orgresearchgate.net

Method development involves the following steps:

Solvent Selection: A suitable solvent in which the compound is stable and soluble is chosen (e.g., methanol (B129727) or ethanol).

Determination of λmax: A solution of the compound is scanned across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For a related bromo-pyrimidine derivative, a λmax of 275 nm was identified. nih.gov

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration.

Validation: The method is validated for linearity, accuracy, and precision according to ICH guidelines.

Illustrative Data for Beer-Lambert Plot:

| Concentration (µg/mL) | Absorbance at λmax (265 nm) |

|---|---|

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

The resulting linear regression equation (e.g., y = 0.076x + 0.001, R² > 0.999) allows for the accurate determination of the concentration of unknown samples.

Development of Stability Indicating Methods for Research Formulations

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other formulation components. rroij.comchromatographyonline.com The development of a SIAM is crucial for evaluating the stability of research formulations. The most common technique for this purpose is HPLC. openaccessjournals.comhumanjournals.com

The development and validation of a SIAM involves forced degradation studies, also known as stress testing. nih.gov In these studies, the compound is subjected to conditions more severe than those used for accelerated stability testing to produce the likely degradation products. nih.gov

Forced Degradation Conditions:

Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

Oxidation: e.g., 3% H₂O₂ at room temperature

Thermal Degradation: e.g., Solid compound heated at 105 °C

Photodegradation: e.g., Exposed to UV/Vis light as per ICH Q1B guidelines

Following exposure to these stress conditions, the samples are analyzed by an HPLC method. The primary goal is to develop chromatographic conditions that resolve the peak for the intact this compound from all degradation product peaks. A photodiode array (PDA) detector is often used to assess peak purity and ensure that each peak is chromatographically pure.

Illustrative Summary of a Forced Degradation Study:

| Stress Condition | Time | % Degradation | Number of Degradants | Comments |

|---|---|---|---|---|

| 0.1 M HCl (60 °C) | 8 hours | 12.5% | 2 | Major degradant at RRT 0.85 |

| 0.1 M NaOH (60 °C) | 4 hours | 25.1% | 3 | Significant degradation observed |

| 3% H₂O₂ (RT) | 24 hours | 8.2% | 1 | Single major oxidative degradant |

| Thermal (105 °C) | 48 hours | 3.5% | 1 | Compound is relatively stable to heat |

Once the method is shown to be specific and stability-indicating, it is fully validated as per ICH guidelines for accuracy, precision, linearity, range, and robustness. rroij.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine?

- Methodology : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For bromopyrimidine derivatives, a common approach is reacting 2-chloropyrimidine with bromine under controlled conditions, followed by coupling with 3,5-dimethylpyrazole. Alternatively, palladium-catalyzed Buchwald–Hartwig amination can introduce the pyrazole moiety. Reaction optimization (e.g., solvent polarity, temperature, and catalyst loading) is critical for yield improvement. Refer to analogous protocols in heterocyclic chemistry literature, such as Hegde et al. (2006), which describe bromine substitution in pyrimidine systems .

Q. How is X-ray crystallography employed to determine the molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., DCM/hexane). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For the related compound 5-bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine, triclinic crystal symmetry (space group P1) with cell parameters a = 6.9709 Å, b = 11.6500 Å, c = 12.4365 Å, α = 114.97°, β = 103.30°, γ = 91.56° was reported . Bond lengths (e.g., C–Br: 1.89–1.92 Å) and torsion angles (e.g., pyrazole-pyrimidine dihedral angle: 9.4°) confirm steric and electronic effects .

Q. What safety protocols are essential when handling brominated pyrimidines?

- Methodology : Use fume hoods and personal protective equipment (gloves, goggles). In case of inhalation, move to fresh air immediately and seek medical attention. Brominated compounds may release toxic fumes upon decomposition; avoid high-temperature exposure. While specific data for this compound are limited, safety sheets for structurally similar brominated heterocycles emphasize respiratory and dermal hazard mitigation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Methodology :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction purification to remove residues.

- Catalyst screening : Pd(OAc)₂/Xantphos systems improve coupling efficiency in heteroaromatic systems.

- Temperature gradients : Stepwise heating (e.g., 80°C for initiation, 120°C for completion) reduces side reactions.

- Analytical monitoring : Use HPLC or LC-MS to track intermediate formation. Adjust stoichiometry based on real-time data .

Q. How to resolve discrepancies between experimental (NMR/X-ray) and computational (DFT) structural data?

- Methodology :

- Torsional analysis : Compare experimental SCXRD torsion angles (e.g., C7–C8–C9–C10 = −178.52°) with DFT-optimized geometries. Discrepancies >5° suggest solid-state packing effects .

- Electron density mapping : Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···Br contacts) that distort gas-phase DFT models .

- Dynamic NMR : Variable-temperature ¹H NMR can detect conformational flexibility in solution, explaining deviations from static X-ray data .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to locate electrophilic centers (e.g., C2 pyrimidine position). Fukui indices (ƒ⁻) quantify susceptibility to nucleophilic attack .

- Docking studies : Molecular docking with enzymes (e.g., kinases) identifies binding motifs. For example, pyrazole-pyrimidine hybrids show π-π stacking with ATP-binding pockets, guiding functionalization for bioactivity .

- Solvent modeling : COSMO-RS simulations predict solvation effects on reaction barriers, aiding solvent selection for synthetic workflows .

Data Contradiction Analysis

Q. How to address conflicting spectral data (e.g., ¹³C NMR vs. X-ray) for brominated pyrimidines?

- Methodology :

- Crystallographic validation : SCXRD resolves ambiguities in NMR assignments (e.g., distinguishing C4 and C5 carbons in pyrimidine rings) .

- Isotopic labeling : ¹³C-enriched samples improve NMR signal resolution for crowded regions (e.g., pyrazole methyl groups) .

- Dynamic effects : Solid-state NMR (ssNMR) correlates crystal packing with chemical shifts, reconciling solution vs. solid-state discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.